Regioisomeric Bromine Positioning Dictates Synthetic and Biological Utility
The 5-position of the imidazo[1,5-a]pyridine core is a privileged site for derivatization. Studies on related PI3Kα inhibitors show that small electron-withdrawing substituents at the 5-position are essential for retaining both high potency (p110α IC50 ~12 nM for a 6-bromo analog) and selectivity over other isoforms [1]. In contrast, the 7-bromo regioisomer (CAS 865156-48-5) has been primarily employed as a GSK-3β inhibitor lead, indicating divergent target engagement [2].
| Evidence Dimension | Target Engagement / Biological Profile |
|---|---|
| Target Compound Data | 5-position bromine; suitable for SAR exploration and derivatization at a critical site. |
| Comparator Or Baseline | 7-bromoimidazo[1,5-a]pyridine (CAS 865156-48-5) / 6-bromoimidazo[1,5-a]pyridine |
| Quantified Difference | 5-bromo derivative is a versatile building block; 7-bromo derivative is linked to GSK-3β inhibition; 6-bromo derivative linked to PI3Kα inhibition. |
| Conditions | Literature-derived biological annotation. |
Why This Matters
For researchers targeting specific biological pathways, the regioisomeric form of the bromine atom on the scaffold is a critical determinant of which targets are inhibited and with what potency, making the 5-bromo variant a distinct starting point for certain SAR campaigns.
- [1] ResearchSpace, University of Auckland, 2011. Pyrazolo[1,5-a]pyridines: alpha-isoform-selective inhibitors of phosphatidylinositol-3-kinase (PI3K). View Source
- [2] BOC Sciences. 7-Bromoimidazo[1,5-a]pyridine (CAS 865156-48-5) Product Page. View Source
